molecular formula C12H12BrF3O2S B14059511 1-Bromo-3-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14059511
M. Wt: 357.19 g/mol
InChI Key: SSAFAIKBLYKPNN-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O2S and a molecular weight of 357.19 g/mol . This compound features a bromine atom, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethoxy-2-(trifluoromethylthio)benzene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Bromo-3-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe for studying biochemical pathways.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the trifluoromethylthio group and the bromine atom, which confer distinct chemical reactivity and biological properties. Its combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C12H12BrF3O2S

Molecular Weight

357.19 g/mol

IUPAC Name

1-bromo-3-[4-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12BrF3O2S/c1-2-18-10-4-3-8(5-9(17)7-13)11(6-10)19-12(14,15)16/h3-4,6H,2,5,7H2,1H3

InChI Key

SSAFAIKBLYKPNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)CBr)SC(F)(F)F

Origin of Product

United States

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